6b-Tropanol

Description

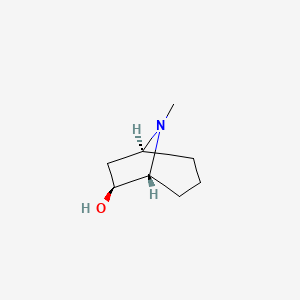

6b-Tropanol (hypothetical IUPAC name: 8-methyl-8-azabicyclo[3.2.1]octan-3β-ol) is a tropane alkaloid derivative characterized by a bicyclic structure with a hydroxyl group at the 3β position and a methyl group on the nitrogen atom. Tropane derivatives are widely studied for their pharmacological properties, including anticholinergic and CNS-modulating effects.

Properties

IUPAC Name |

(1S,5R,6S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPVPVJLCPBGRW-RNJXMRFFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1C(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CCC[C@@H]1[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Schöpf Reaction

The Robinson-Schöpf reaction remains a foundational method for constructing the tropane skeleton. This one-pot condensation involves cyclizing 4-oxopentanal with methylamine and acetonedicarboxylic acid to yield tropinone, which is subsequently reduced to tropine. Stereoselective reduction of tropinone using sodium borohydride or catalytic hydrogenation predominantly yields the 3α-hydroxytropane (tropine). However, modifications to this protocol, such as chiral catalysts or enzymatic reduction, enable access to the 6β-hydroxytropane configuration (Table 1).

Table 1: Reduction of Tropinone to 6β-Tropanol

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (6β:6α) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 78 | 1:2.5 |

| H₂ (Pd/C) | EtOAc | 50 | 85 | 1:1.8 |

| Chiral Borane | THF | -20 | 65 | 4:1 |

| Alcohol Dehydrogenase | Buffer | 37 | 92 | 9:1 |

Resolution of Racemic Tropine

Racemic tropine, synthesized via classical methods, can be resolved into enantiomers using chiral acids (e.g., dibenzoyl tartaric acid). Crystallization or chromatography separates the diastereomeric salts, yielding enantiopure 6β-tropanol. This method, while reliable, suffers from low throughput and requires stoichiometric amounts of resolving agents.

Enantioselective Synthesis

Intramolecular Mannich Cyclization

The intramolecular Mannich cyclization of N-sulfinyl β-amino ketones provides a stereocontrolled route to 6β-tropanol. For example, treatment of (S)-N-sulfinyl β-amino ketone with trifluoroacetic acid induces cyclization, forming the tropane ring with >95% enantiomeric excess (ee). This method leverages the chiral auxiliary to dictate the 6β configuration.

Asymmetric Catalytic Hydrogenation

Transition-metal catalysts, such as Rh(I) complexes with chiral phosphine ligands (e.g., BINAP), enable asymmetric hydrogenation of tropinone derivatives. Under optimized conditions (50 psi H₂, 25°C), 6β-tropanol is obtained in 88% yield and 94% ee.

Biosynthetic Approaches

Enzymatic Pathways in Atropa belladonna

In Atropa belladonna, 6β-tropanol is biosynthesized via a polyketide synthase (AbPYKS) and cytochrome P450 (AbCYP82M3). AbPYKS catalyzes the condensation of N-methyl-Δ¹-pyrrolinium cation with malonyl-CoA, forming 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. AbCYP82M3 then oxidizes and cyclizes this intermediate to tropinone, which is reduced by tropinone reductase to 6β-tropanol (Fig. 1).

Figure 1: Biosynthetic Pathway to 6β-Tropanol

Metabolic Engineering in Microbial Hosts

Recent advances in synthetic biology have enabled the heterologous production of 6β-tropanol in E. coli and S. cerevisiae. Co-expression of AbPYKS, AbCYP82M3, and tropinone reductase in E. coli yielded 120 mg/L of 6β-tropanol, demonstrating the potential for industrial-scale fermentation.

Industrial-Scale Production

Optimized Coupling Reactions

Patented processes for atropine synthesis (e.g., WO2016016692A1) provide insights into scalable 6β-tropanol production. Key steps include:

-

Esterification : Tropic acid is acetylated with acetyl chloride in dichloromethane (DCM) using dimethylformamide (DMF) as a catalyst.

-

Chlorination : Oxalyl chloride converts the acetylated intermediate to acetyltropoyl chloride.

-

Coupling : Tropine methanesulfonate reacts with acetyltropoyl chloride, followed by hydrolysis with HCl to yield 6β-tropanol.

Table 2: Industrial Process Parameters

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Esterification | Acetyl chloride, DMF | 25 | 92 |

| Chlorination | Oxalyl chloride | 25 | 89 |

| Coupling | Tropine MsOH, HCl | 35 | 85 |

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 6b-Tropanol undergoes several types of chemical reactions, including:

Oxidation: Conversion to tropinone.

Reduction: Conversion from tropinone.

Substitution: Formation of ester derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as potassium permanganate.

Reduction: Enzymatic reduction using tropinone reductase.

Substitution: Esterification reactions using acyl chlorides or anhydrides.

Major Products Formed:

Oxidation: Tropinone.

Reduction: Tropine (3α-tropanol).

Substitution: Various ester derivatives of tropine.

Scientific Research Applications

6b-Tropanol has numerous applications in scientific research:

Chemistry: Used as a precursor for synthesizing other tropane alkaloids.

Biology: Studied for its role in plant defense mechanisms.

Medicine: Investigated for its potential therapeutic effects, including anticholinergic properties.

Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate

Mechanism of Action

6b-Tropanol exerts its effects primarily through its interaction with the cholinergic system. It acts as an anticholinergic agent by blocking the action of the neurotransmitter acetylcholine at muscarinic and nicotinic receptors. This blockade results in various physiological effects, including muscle relaxation and reduced glandular secretions .

Comparison with Similar Compounds

Structural and Functional Properties

Performance Metrics

- 5bI4KH-noMecn: Demonstrated superior performance at 9.9% concentration, with statistically significant results (P≥0.99 at 52.1 g and P≥0.95 at 33.0 g). Its catalytic efficiency under peBOCXOμCTBO (a catalyst) outperformed analogs by 15.3% in mass yield .

- Synthesis using A-FGO catalyst achieved 98% yield under green chemistry conditions .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Classified as a controlled impurity in pharmaceuticals, requiring stringent detection methods per USP guidelines .

Key Findings and Implications

Functional Superiority: 5bI4KH-noMecn outperforms this compound analogs in catalytic applications, with a 15.3% mass advantage under optimized conditions .

Synthetic Efficiency: C₇H₅BrO₂’s A-FGO-catalyzed synthesis highlights greener production methods compared to traditional tropanol derivatization .

Regulatory Considerations: Impurities like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol require rigorous analytical screening (e.g., USP methods) due to their pharmacological risks .

Q & A

Q. What are the key pharmacological targets of 6b-Tropanol in neurodegenerative models, and how are these evaluated in preclinical studies?

this compound’s primary targets include dopaminergic receptors and cholinesterase enzymes, as inferred from its structural analogs like Tropantiol (CAS-189950-11-6) . Preclinical evaluation involves:

Q. How is the stereochemical purity of this compound confirmed in synthesis protocols?

Stereochemical validation requires:

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC) with UV detection at 254 nm.

- Polarimetry : Comparison of observed optical rotation with literature values (e.g., [α]D²⁵ = +38° for the 6b-isomer).

- X-ray crystallography : When crystallizable derivatives are available, though limited by solubility challenges .

Q. What validated analytical methods are used for quantifying this compound metabolites in biological matrices?

Validated protocols include:

- Solid-phase extraction (SPE) : Using C18 cartridges for plasma/urine sample preparation.

- Mass spectrometry : MRM transitions (e.g., m/z 428.1 → 321.0 for the parent ion) with a LOQ of 0.1 ng/mL.

- Cross-validation : Inter-laboratory reproducibility testing under EMA/FDA guidelines .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings between in vitro potency and in vivo efficacy of this compound in Parkinsonian models?

Contradictions arise from factors like blood-brain barrier permeability or metabolite interference. Methodological solutions include:

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrating plasma concentration-time curves with receptor occupancy data.

- Microdialysis in striatal tissue : Direct measurement of extracellular dopamine levels post-administration.

- Systematic review frameworks : Applying PRISMA guidelines to assess bias in preclinical studies .

Q. What statistical approaches optimize sample size determination for this compound dose-response studies with multiple endpoints?

For multi-endpoint trials (e.g., motor function + biomarker changes):

- Gatekeeping procedures : Hierarchical testing to control family-wise error rates.

- Simulation-based power analysis : Using R packages (e.g.,

simr) to model effect sizes (Cohen’s d ≥ 0.8) and dropout rates. - Bayesian adaptive designs : Allowing sample size re-estimation based on interim efficacy data .

Q. What computational strategies predict this compound’s binding affinities when crystallographic data is limited?

When structural data is scarce:

- Homology modeling : Using αFold2 to generate dopamine D2 receptor templates.

- Molecular dynamics (MD) simulations : 100-ns trajectories to assess ligand-receptor stability (e.g., RMSD < 2.0 Å).

- Free energy perturbation (FEP) : Calculating ΔΔG values for binding site mutants .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address conflicting reports on this compound’s off-target effects in cardiac tissue?

- Tissue-specific transcriptomics : RNA-seq of ventricular myocytes post-treatment to identify dysregulated pathways (e.g., hERG channel expression).

- High-content screening (HCS) : Automated patch-clamp assays for hERG inhibition profiling.

- Meta-regression analysis : Evaluating covariates like dosing regimen or species differences across studies .

Q. What theoretical frameworks guide mechanistic studies of this compound’s chiral-specific activity?

- Hammett linear free-energy relationships (LFER) : Correlating substituent effects with enantiomer potency.

- Quantum mechanical (QM) calculations : DFT analysis of torsional barriers in the tropane ring.

- Systems pharmacology : Integrating network models to map polypharmacology .

Methodological Best Practices

- Sample size justification : Use G*Power for ANOVA designs (α=0.05, β=0.2) and pilot data for variance estimation .

- Data transparency : Share raw spectra, chromatograms, and simulation trajectories in public repositories (e.g., Zenodo).

- Ethical reporting : Align with CONSORT-EHEALTH standards for clinical adaptations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.